

Spectroscopic Profile of 2,4,6-Trichloro-5-methoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trichloro-5-methoxypyrimidine

Cat. No.: B1320953

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **2,4,6-Trichloro-5-methoxypyrimidine** (CAS No. 56739-51-6). Direct and comprehensive spectroscopic data for this specific compound is not readily available in published literature. Therefore, this document also includes data from structurally related compounds, namely 2,4,6-Trichloropyrimidine and 2,4-Dichloro-5-methoxypyrimidine, to serve as a valuable reference for researchers.

Chemical Structure and Properties

- IUPAC Name: **2,4,6-Trichloro-5-methoxypyrimidine**
- Molecular Formula: $C_5H_3Cl_3N_2O$
- Molecular Weight: 229.45 g/mol
- CAS Number: 56739-51-6

Spectroscopic Data

Due to the limited availability of specific data for **2,4,6-Trichloro-5-methoxypyrimidine**, the following tables include data for this compound where available, alongside data for key related structures for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2,4,6-Trichloro-5-methoxypyrimidine	-	Data not available	-	-	-
2,4-Dichloro-5-methoxypyrimidine[1]	-	8.45	s	1H	H-6
4.05	s	3H	OCH ₃		
2,4,6-Trichloropyrimidine[2]	CDCl ₃	7.45	s	1H	H-5

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2,4,6-Trichloro-5-methoxypyrimidine	-	Data not available	-
2,4,6-Trichloropyrimidine	CDCl ₃	162.5, 160.1, 120.0	C2, C4/C6, C5

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)
2,4,6-Trichloro-5-methoxypyrimidine	-	Data not available	-
2,4,6-Trichloropyrimidine[3]	Electron Ionization (EI)	182, 184, 186	147, 149, 112, 114

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Wavenumber (cm ⁻¹)	Assignment
2,4,6-Trichloro-5-methoxypyrimidine	-	Data not available	-
2,4,6-Trichloropyrimidine[4]	Nujol Mull	1560, 1533	Ring Stretching
1433, 1407	Ring Stretching		
833	Ring Breathing (mass-dependent)		
573, 613	Ring Bending		

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4,6-Trichloro-5-methoxypyrimidine** are not explicitly available. However, the following generalized protocols are based on standard techniques reported for similar compounds.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired

on a 300 or 400 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

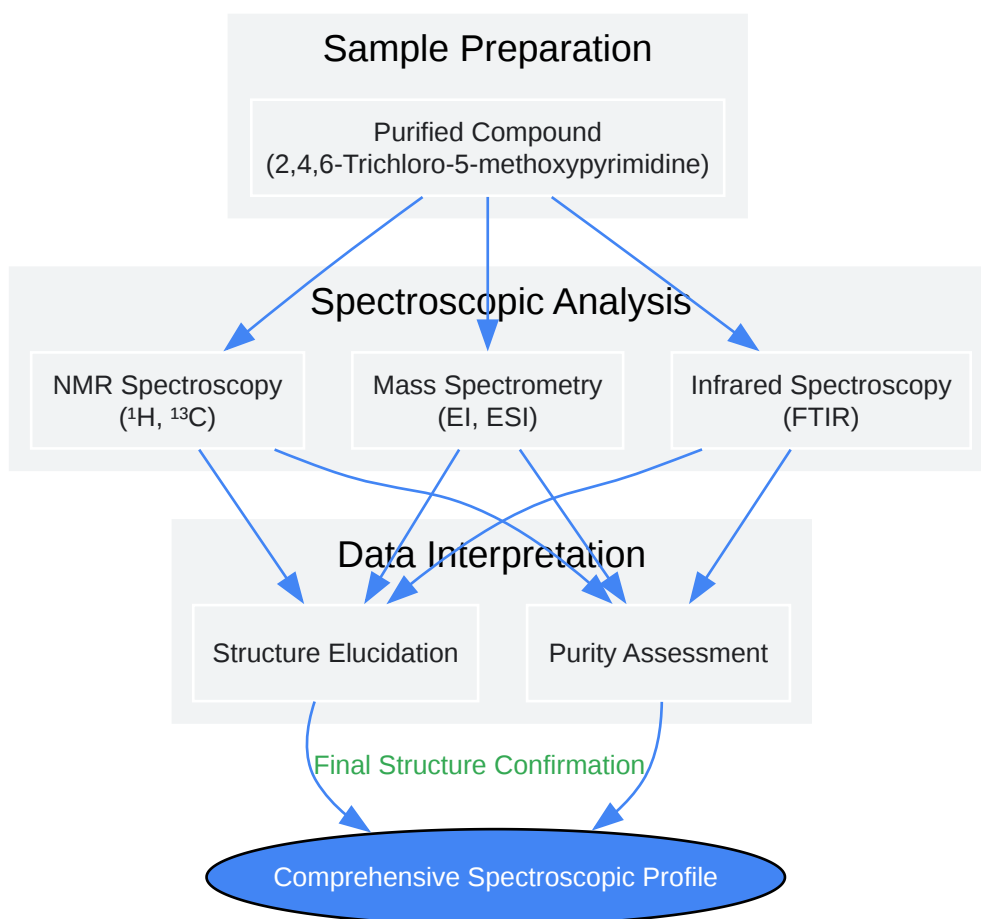
Mass spectra would be obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe could be used. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

Infrared (IR) Spectroscopy

IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CCl₄).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like **2,4,6-Trichloro-5-methoxypyrimidine**.

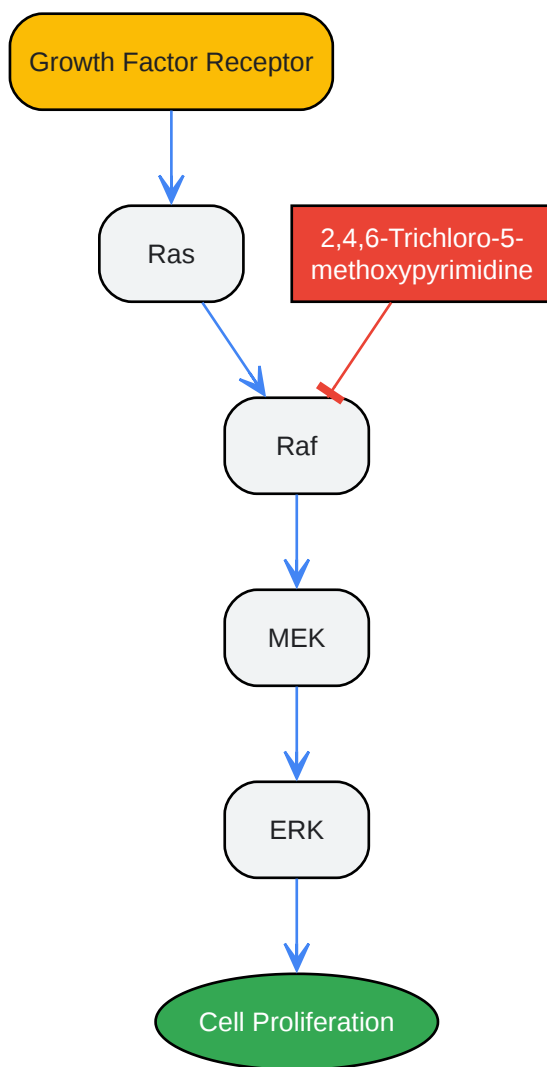


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Caption: Workflow for Spectroscopic Characterization.

Signaling Pathway Analysis (Hypothetical)

Given that pyrimidine derivatives are often investigated for their biological activity, particularly as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where such a compound might act.



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Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

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References

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